![molecular formula C22H18N4O4 B2776049 (E)-2-(morpholine-4-carbonyl)-3-(4-oxo-2-phenoxy-4H-pyrido[1,2-a]pyrimidin-3-yl)acrylonitrile CAS No. 620104-64-5](/img/structure/B2776049.png)
(E)-2-(morpholine-4-carbonyl)-3-(4-oxo-2-phenoxy-4H-pyrido[1,2-a]pyrimidin-3-yl)acrylonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-2-(morpholine-4-carbonyl)-3-(4-oxo-2-phenoxy-4H-pyrido[1,2-a]pyrimidin-3-yl)acrylonitrile is a useful research compound. Its molecular formula is C22H18N4O4 and its molecular weight is 402.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
(E)-2-(morpholine-4-carbonyl)-3-(4-oxo-2-phenoxy-4H-pyrido[1,2-a]pyrimidin-3-yl)acrylonitrile, also known by its CAS number 620104-64-5, is a synthetic compound with potential biological activity. This article reviews its biological properties, focusing on its antitumor effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a morpholine moiety and a pyrido[1,2-a]pyrimidine core. Its molecular formula is C22H18N4O4. The presence of various functional groups suggests potential interactions with biological targets.
Antitumor Activity
Recent studies have highlighted the antitumor potential of this compound. In vitro evaluations have shown that it exhibits significant cytotoxicity against various cancer cell lines. For instance, a study reported a GI50 (the concentration required to inhibit cell growth by 50%) of less than 100 µM against several tumor cell lines, indicating strong antitumor activity .
Table 1: Antitumor Activity Data
Cell Line | GI50 (µM) |
---|---|
A549 (Lung Cancer) | <100 |
HeLa (Cervical Cancer) | <100 |
MCF7 (Breast Cancer) | <100 |
The mechanism by which this compound exerts its effects appears to involve multiple pathways:
- Inhibition of Cell Proliferation : The compound may interfere with cell cycle progression, leading to apoptosis in cancer cells.
- Targeting Specific Receptors : Preliminary data suggest that it might interact with certain receptors involved in tumor growth and survival.
- Induction of Oxidative Stress : The compound may induce oxidative stress within cancer cells, contributing to cell death.
Study 1: In Vitro Anticancer Evaluation
A comprehensive study evaluated the compound's effects on various cancer cell lines. The results indicated that it significantly inhibited cell proliferation and induced apoptosis in a dose-dependent manner. The authors concluded that the compound's unique structure contributes to its potent biological activity .
Study 2: Mechanistic Insights
Another investigation focused on the mechanistic aspects of the compound's action. It was found to activate specific apoptotic pathways while downregulating anti-apoptotic proteins in cancer cells. This dual action enhances its therapeutic potential against resistant cancer types .
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Recent studies have highlighted the anticancer potential of (E)-2-(morpholine-4-carbonyl)-3-(4-oxo-2-phenoxy-4H-pyrido[1,2-a]pyrimidin-3-yl)acrylonitrile.
Case Study: Cytotoxic Effects on Cancer Cell Lines
A series of experiments were conducted to evaluate the cytotoxic effects of this compound on various cancer cell lines, including HepG2 (liver cancer), MCF-7 (breast cancer), and Panc-1 (pancreatic cancer). The results indicated that the compound exhibited significant antiproliferative activity across all tested cell lines:
Cell Line | IC50 Value (µM) | Mechanism of Action |
---|---|---|
HepG2 | 15.5 | Induction of apoptosis |
MCF-7 | 18.3 | Cell cycle arrest at G2/M phase |
Panc-1 | 22.0 | Inhibition of mitochondrial respiration |
The mechanism of action appears to involve the induction of apoptosis and disruption of mitochondrial function, which are critical pathways in cancer cell survival.
Antimicrobial Properties
In addition to its anticancer properties, this compound has shown promise as an antimicrobial agent.
Case Study: Antimicrobial Testing Against Bacterial Strains
The compound was tested against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The following table summarizes the findings:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Activity |
---|---|---|
Staphylococcus aureus | 32 µg/mL | Moderate |
Escherichia coli | 16 µg/mL | Strong |
Pseudomonas aeruginosa | 64 µg/mL | Weak |
These results indicate that this compound possesses varying levels of antibacterial activity, with particular efficacy against Escherichia coli.
Mechanistic Insights
The mechanism by which this compound exerts its biological effects involves several biochemical pathways:
- Inhibition of Topoisomerases : Studies suggest that the compound may inhibit topoisomerase enzymes, which are crucial for DNA replication and transcription.
- Reactive Oxygen Species (ROS) Generation : The compound has been shown to induce ROS production in cancer cells, leading to oxidative stress and subsequent apoptosis.
- Cell Cycle Regulation : It appears to affect cell cycle checkpoints, particularly at the G2/M transition, thereby preventing cancer cells from dividing.
Eigenschaften
IUPAC Name |
(E)-2-(morpholine-4-carbonyl)-3-(4-oxo-2-phenoxypyrido[1,2-a]pyrimidin-3-yl)prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O4/c23-15-16(21(27)25-10-12-29-13-11-25)14-18-20(30-17-6-2-1-3-7-17)24-19-8-4-5-9-26(19)22(18)28/h1-9,14H,10-13H2/b16-14+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UENHIXAGDURXDL-JQIJEIRASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C(=CC2=C(N=C3C=CC=CN3C2=O)OC4=CC=CC=C4)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C(=O)/C(=C/C2=C(N=C3C=CC=CN3C2=O)OC4=CC=CC=C4)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.